Chloro-sibutramine hydrochloride
Overview
Description
Chloro-sibutramine hydrochloride is a useful research compound. Its molecular formula is C17H26Cl3N and its molecular weight is 350.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Chloro-Sibutramine Hydrochloride, also known as Sibutramine, primarily targets the neurotransmitters in the brain. It is a potent inhibitor of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake . These neurotransmitters are involved in regulating mood and feelings of fullness or satisfaction .
Mode of Action
Sibutramine exerts its therapeutic effects by inhibiting the reuptake of norepinephrine, serotonin, and dopamine at the neuronal synapse . This inhibition increases the levels of these neurotransmitters in the synaptic clefts, enhancing the feeling of satiety and thus helping to control appetite .
Biochemical Pathways
The biochemical pathways affected by Sibutramine involve the serotonin and norepinephrine neurotransmission systems. By inhibiting the reuptake of these neurotransmitters, Sibutramine enhances their effects, leading to increased feelings of fullness and satisfaction . This can result in reduced food intake and weight loss .
Pharmacokinetics
Sibutramine is well absorbed from the gastrointestinal tract (77%), but undergoes considerable first-pass metabolism, reducing its bioavailability . Its metabolites m1 and m2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo .
Result of Action
The primary result of Sibutramine’s action is a reduction in food intake and weight loss . By enhancing the feelings of fullness and satisfaction, it helps control appetite and reduce food intake . This can lead to significant weight loss, especially when combined with a reduced-calorie diet and regular physical activity .
Action Environment
The action of Sibutramine can be influenced by various environmental factors. For instance, food intake can significantly increase the absorption and maximum concentration of Sibutramine and its M1 metabolite . Therefore, the timing of medication relative to meals may affect its efficacy. Additionally, factors such as the individual’s metabolic rate, body mass index, and overall health status can also influence the drug’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Chloro-sibutramine hydrochloride, like sibutramine, may interact with various enzymes, proteins, and other biomolecules. Specific interactions have not been fully elucidated. Sibutramine is known to inhibit norepinephrine, serotonin, and dopamine uptake , and it is possible that this compound may have similar effects.
Cellular Effects
Sibutramine has been shown to affect redox state and biochemical parameters in the salivary glands of rats . Given the structural similarity, this compound may have similar effects on cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Studies on sibutramine have shown that it can cause changes in the redox state and biochemical parameters of salivary glands over time
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. Studies on sibutramine have shown that it can have various effects at different dosages
Properties
IUPAC Name |
1-[1-(3,4-dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2N.ClH/c1-12(2)10-16(20(3)4)17(8-5-9-17)13-6-7-14(18)15(19)11-13;/h6-7,11-12,16H,5,8-10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMMDRRRGLBKDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)Cl)Cl)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84485-08-5 | |
Record name | Chlorosibutramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084485085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHLORO-SIBUTRAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W52G2MB91S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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